molecular formula C6H10F3NO2 B3365735 5-Amino-2-(trifluoromethyl)pentanoic acid CAS No. 1258652-55-9

5-Amino-2-(trifluoromethyl)pentanoic acid

Cat. No.: B3365735
CAS No.: 1258652-55-9
M. Wt: 185.14
InChI Key: ZAZQTIGGNMOFBN-UHFFFAOYSA-N
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Description

5-Amino-2-(trifluoromethyl)pentanoic acid is a fluorinated amino acid derivative characterized by a pentanoic acid backbone with an amino group (-NH₂) at position 5 and a trifluoromethyl (-CF₃) group at position 2. This compound combines the hydrophobicity and electron-withdrawing properties of the CF₃ group with the zwitterionic nature of amino acids, making it a candidate for drug discovery, enzyme inhibition, and materials science.

Properties

IUPAC Name

5-amino-2-(trifluoromethyl)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO2/c7-6(8,9)4(5(11)12)2-1-3-10/h4H,1-3,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZQTIGGNMOFBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)C(F)(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-2-(trifluoromethyl)pentanoic acid typically involves multi-step organic reactions. . The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-(trifluoromethyl)pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like palladium on carbon (Pd/C).

Major Products:

Scientific Research Applications

5-Amino-2-(trifluoromethyl)pentanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-2-(trifluoromethyl)pentanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The amino group can form hydrogen bonds with target proteins, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Features

The table below compares 5-amino-2-(trifluoromethyl)pentanoic acid with structurally related compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
5-Amino-2-(trifluoromethyl)pentanoic acid -CF₃ (C2), -NH₂ (C5) C₆H₁₀F₃NO₂ 185.15 Potential enzyme inhibition, metabolic stability
(S)-2-Amino-5,5,5-trifluoropentanoic acid -NH₂ (C2), -CF₃ (C5) C₅H₈F₃NO₂ 177.12 Enhanced solubility, GABA receptor studies
(R)-5-Amino-3-(4-chlorophenyl)pentanoic acid -4-ClPh (C3), -NH₂ (C5) C₁₁H₁₄ClNO₂ 251.69 GABAB receptor agonist (pharmacological activity)
5-Amino-2-(3-hydroxy-14-methylpentadecanamido)pentanoic acid Long acyl chain (C2) C₂₁H₄₂N₂O₄ 386.58 Membrane interactions, bacterial lipid analogs
3-Amino-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanoic acid -CF₃Ph-furan (C3) C₁₄H₁₂F₃NO₃ 299.25 Rigid aromatic structure, receptor binding

Positional Effects on Bioactivity

  • Substituent Position: The pharmacological activity of (R)-5-amino-3-(4-chlorophenyl)pentanoic acid (GABAB agonist) contrasts sharply with the inactivity of its positional isomer, (R,S)-5-amino-2-(4-chlorophenyl)pentanoic acid . This underscores the critical role of substituent placement in receptor interaction. For 5-amino-2-(trifluoromethyl)pentanoic acid, the CF₃ group at C2 may sterically hinder or electronically modulate binding compared to CF₃ at C5 (as in ).

Physicochemical Properties

  • This contrasts with polar analogs like (S)-2-amino-5,5,5-trifluoropentanoic acid, where CF₃ at C5 may lower logP .
  • Synthetic Accessibility: Synthesis often involves coupling reactions (e.g., amide formation in ) or dynamic kinetic resolution (). The tert-butoxycarbonyl (Boc) protection strategy is common for amino group stabilization .

Biological Activity

5-Amino-2-(trifluoromethyl)pentanoic acid, also known by its CAS number 1258652-55-9, is a compound of interest in medicinal chemistry and toxicology. This article explores its biological activity, including its pharmacological potential, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

5-Amino-2-(trifluoromethyl)pentanoic acid is characterized by a trifluoromethyl group attached to a pentanoic acid backbone, which influences its reactivity and interaction with biological systems. The presence of the trifluoromethyl group enhances lipophilicity and may affect the compound's pharmacokinetics and pharmacodynamics.

Pharmacological Potential

Research indicates that compounds with similar structures to 5-amino-2-(trifluoromethyl)pentanoic acid exhibit various biological activities. These include:

  • Antimicrobial Properties : Studies have shown that amino acids with trifluoromethyl substitutions can exhibit enhanced antimicrobial activity due to their ability to disrupt bacterial membranes.
  • Neuroprotective Effects : Some derivatives have been explored for their potential in neuroprotection, possibly through modulation of neurotransmitter systems.

Toxicity Profile

A significant aspect of 5-amino-2-(trifluoromethyl)pentanoic acid is its toxicity. A case study reported a 35-year-old male who developed severe symptoms after inhaling a related compound, 5-amino-2-(trifluoromethyl)pyridine. The patient experienced methemoglobinemia, hemolytic anemia, and toxic encephalopathy, indicating that compounds in this chemical class can pose serious health risks when exposure occurs through inhalation or skin contact .

Case Study: Occupational Exposure

In a reported case, a laboratory technician was exposed to 5-amino-2-(trifluoromethyl)pyridine during routine work without proper protective equipment. Following exposure, he developed acute symptoms leading to hospitalization. Treatment with methylene blue was effective in reversing methemoglobinemia, highlighting the compound's potential for causing severe toxicological effects in occupational settings .

Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialExhibits enhanced activity against bacterial strains
NeuroprotectiveModulates neurotransmitter systems
ToxicityCauses methemoglobinemia and hemolytic anemia

The mechanism by which 5-amino-2-(trifluoromethyl)pentanoic acid exerts its biological effects is not fully elucidated but may involve interactions with cellular targets such as proteins and enzymes. The trifluoromethyl group may enhance binding affinity to certain biological macromolecules, potentially altering metabolic pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-2-(trifluoromethyl)pentanoic acid
Reactant of Route 2
5-Amino-2-(trifluoromethyl)pentanoic acid

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